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Compound of Interest

Compound Name: Ombrabulin Hydrochloride

Cat. No.: B1665391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the administration of Ombrabulin
Hydrochloride, a vascular-disrupting agent (VDA), in combination with standard taxane and

platinum-based chemotherapy regimens. The information is compiled from preclinical studies

and clinical trials to guide further research and development.

Background and Rationale
Ombrabulin (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4.[1] Its

primary mechanism of action involves binding to the colchicine site on endothelial cell tubulin,

which inhibits microtubule polymerization.[1][2] This leads to mitotic arrest and apoptosis

specifically in endothelial cells, causing a collapse of the tumor's established vasculature,

which in turn leads to tumor necrosis.[1][2] Preclinical evidence has demonstrated a synergistic

anti-tumor effect when Ombrabulin is combined with various chemotherapy agents, providing a

strong rationale for clinical investigation in combination with standard-of-care doublets like

taxanes and platinum agents.[3][4][5]

Mechanism of Action: Vascular Disruption
Ombrabulin selectively targets the immature and rapidly proliferating endothelial cells of the

tumor vasculature. By destabilizing the microtubule structure within these cells, it triggers a
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cascade of events that culminates in the acute disruption of blood flow to the tumor core.
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Caption: Mechanism of action for Ombrabulin as a vascular-disrupting agent.

Clinical Administration Data
Phase I clinical trials have established the feasibility and recommended doses for combining

Ombrabulin with taxane/platinum doublets. However, a subsequent Phase II trial in non-small

cell lung cancer (NSCLC) did not show a significant improvement in efficacy.
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Cisplatin/D

ocetaxel

35 mg/m²
Docetaxel:

75 mg/m²

Cisplatin:

75 mg/m²

Every 3

weeks

Advanced

Solid

Tumors

[3][4]
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n +

Carboplatin

/Paclitaxel

35 mg/m²
Paclitaxel:

200 mg/m²

Carboplatin

: AUC6

Every 3

weeks

Advanced

Solid

Tumors

[3][4]
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/Paclitaxel
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Paclitaxel:
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Carboplatin
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Solid
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[6][7]
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n +

Cisplatin
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Cisplatin:
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Every 3
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[8]

MTD: Maximum Tolerated Dose
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Adverse Event Bahleda et al. (2014)[3]
Matsumoto et al. (2024)[6]
[7]

Hematological

Neutropenia Common, Grade 3-4 72.2%

Anemia Common Not specified

Non-Hematological

Alopecia Common 83.3%

Asthenia / Fatigue Common 72.2%

Nausea Common 66.7%

Decreased Appetite Not specified 66.7%

Diarrhea Not specified 66.7%

Paresthesia Common Not specified

Vomiting Common Not specified

Stomatitis Common Not specified

Arthralgia / Myalgia Not specified 66.7%
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Median
Progressi
on-Free
Survival
(PFS)

Median
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Source

Bahleda et

al. (Phase

I)

Ombrabuli

n +

Cisplatin/D

ocetaxel

32
31.3% (10

PRs)

Not

Reported

Not

Reported
[3]

Bahleda et

al. (Phase

I)

Ombrabuli

n +

Carboplatin

/Paclitaxel

37
13.5% (5

PRs)

Not

Reported

Not

Reported
[3]

DISRUPT

(Phase II)

Ombrabuli

n +

Taxane/Pla

tinum

88 32%
5.65

months

11.0

months
[9][10]

DISRUPT

(Phase II)

Placebo +

Taxane/Pla

tinum

88 31%
5.45

months

11.0

months
[9][10]

PR: Partial Response

The addition of Ombrabulin to standard taxane-platinum chemotherapy proved feasible with

manageable toxicities but did not significantly improve PFS or OS in the first-line treatment of

metastatic NSCLC.[9][10]

Experimental Protocols
The following protocols are based on the methodologies reported in Phase I dose-escalation

studies (e.g., NCT00719524).[3][11]

Histologically confirmed advanced or metastatic solid tumors for which a platinum-taxane

regimen is a standard treatment option (e.g., NSCLC, ovarian cancer).[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24898305/
https://pubmed.ncbi.nlm.nih.gov/24898305/
https://www.researchgate.net/publication/262489385_DISRUPT_A_randomised_phase_2_trial_of_ombrabulin_AVE8062_plus_a_taxane-platinum_regimen_as_first-line_therapy_for_metastatic_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/24888230/
https://www.researchgate.net/publication/262489385_DISRUPT_A_randomised_phase_2_trial_of_ombrabulin_AVE8062_plus_a_taxane-platinum_regimen_as_first-line_therapy_for_metastatic_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/24888230/
https://www.researchgate.net/publication/262489385_DISRUPT_A_randomised_phase_2_trial_of_ombrabulin_AVE8062_plus_a_taxane-platinum_regimen_as_first-line_therapy_for_metastatic_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/24888230/
https://pubmed.ncbi.nlm.nih.gov/24898305/
https://clinicaltrials.gov/study/NCT00719524
https://clinicaltrials.gov/study/NCT00719524
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ECOG (Eastern Cooperative Oncology Group) performance status of 0-1.[11]

Adequate organ function (hematological, renal, and hepatic).

Measurable disease as per RECIST (Response Evaluation Criteria in Solid Tumors).

This protocol describes a 3-week cycle for the Ombrabulin, Carboplatin, and Paclitaxel

combination.

Day 1: Administer Ombrabulin (starting at a dose of 15.5 mg/m² and escalating in

subsequent cohorts) as a 30-minute intravenous infusion.[3][4]

Day 2: Administer Paclitaxel (e.g., 175 mg/m² or 200 mg/m²) followed by Carboplatin (e.g.,

AUC5 or AUC6).[3][4]

Repeat this cycle every 21 days (3 weeks) in the absence of unacceptable toxicity or disease

progression.[3][4]

Standard premedication for taxanes and hydration protocols for platinum agents should be

followed.[8]

Safety: Monitor for Dose-Limiting Toxicities (DLTs) during the first cycle. DLTs may include

Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, and Grade 3 peripheral

ischemia.[3][4] Adverse events should be graded according to NCI-CTCAE.

Pharmacokinetics: Plasma samples should be collected to characterize the pharmacokinetic

profile of Ombrabulin, its active metabolite (RPR258063), and the companion chemotherapy

agents.[3]

Efficacy: Tumor response should be evaluated every two cycles (6 weeks) using RECIST

criteria.[11]
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Caption: Workflow for a Phase I dose-escalation trial of Ombrabulin.

Pharmacokinetic Interactions
Pharmacokinetic analysis from clinical trials showed no clinically relevant drug interactions

between the taxane-platinum doublets and Ombrabulin or its active metabolite, RPR258063.[3]

[4] A slight alteration in docetaxel and carboplatin pharmacokinetics was noted but was not

considered clinically significant.[3]

Summary and Conclusion
The combination of Ombrabulin with taxane and platinum agents is feasible and demonstrates

a manageable safety profile.[3][4] The recommended Phase II dose for Ombrabulin in these

combinations is generally 35 mg/m² every 3 weeks.[3] However, the addition of Ombrabulin did
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not lead to improved efficacy in terms of progression-free or overall survival in a Phase II study

of patients with metastatic non-small cell lung cancer.[9][10] These findings suggest that while

the combination is tolerable, it may have a limited impact on the efficacy of standard

chemotherapy doublets in an unselected patient population.[3] Further research may be

needed to identify specific tumor types or patient populations that could benefit from this

vascular-disrupting strategy.

Need Custom Synthesis?
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PDF]. Available at: [https://www.benchchem.com/product/b1665391#administering-
ombrabulin-hydrochloride-with-taxanes-and-platinum-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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